3-(4-isopropylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a methyl group at position 1, an isopropyl-substituted phenyl group at position 3, and a carboxylic acid group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction typically proceeds under acidic or basic conditions, often using catalysts such as acetic acid or sodium acetate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-methanol.
Scientific Research Applications
1-methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, modulating biological pathways. For instance, it could inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxyphenylpropan-2-one: A compound with a similar phenyl group but different functional groups.
1-(4-Hydroxy-3-methoxyphenyl)-2-propanone: Another compound with a phenyl group and different substituents.
Uniqueness
1-methyl-3-[4-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring and the presence of both a carboxylic acid group and an isopropyl-substituted phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H16N2O2 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-methyl-5-(4-propan-2-ylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)10-4-6-11(7-5-10)12-8-13(14(17)18)16(3)15-12/h4-9H,1-3H3,(H,17,18) |
InChI Key |
CFXJJLMVNVNFEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C |
Origin of Product |
United States |
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